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Cat. No.: B12364098 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Product Name: Levinoid C (putative flavonoid)
Cat. No.: Z789-1 Formulation: Crystalline solid Storage: Store at -20°C

Introduction
Levinoid C is a putative novel flavonoid compound under investigation for its potential as a

potent enzyme inhibitor. This document provides detailed application notes and protocols for

researchers, scientists, and drug development professionals to facilitate the study of Levinoid
C's inhibitory effects, with a primary focus on its activity against Cyclin-Dependent Kinase 9

(CDK9). The information presented is based on studies of the well-characterized flavonoid,

Flavopiridol, which serves as a structural and functional analog for the purposes of these

protocols.

Levinoid C is hypothesized to act as an ATP-competitive inhibitor of a broad range of cyclin-

dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][2]

Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in various

cancer cell lines and to block the replication of viruses such as HIV-1 that are dependent on

host cell transcriptional machinery.[1][3][4]
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The inhibitory activity of Levinoid C against a panel of cyclin-dependent kinases has been

determined in cell-free assays. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below.

Target Enzyme IC50 (nM)

CDK1 ~40

CDK2 ~40

CDK4 ~40

CDK6 ~40

CDK9 20-100

CDK7 875

Data is representative of Flavopiridol, a functional analog of Levinoid C.[1][5]

Signaling Pathway
Levinoid C is a potent inhibitor of the positive transcription elongation factor b (P-TEFb), which

is a heterodimer of CDK9 and Cyclin T1.[4] In the context of HIV-1 replication, the viral Tat

protein recruits P-TEFb to the trans-activation response (TAR) element of the nascent viral

RNA. This recruitment leads to the phosphorylation of the C-terminal domain (CTD) of RNA

Polymerase II (RNAPII) and negative elongation factors by CDK9, which promotes

transcriptional elongation and robust viral gene expression.[3][6] Levinoid C, by inhibiting

CDK9, prevents this phosphorylation event, leading to a halt in transcriptional elongation and

suppression of viral replication.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12364098?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/Flavopiridol.html
https://aacrjournals.org/clincancerres/article/10/12/4270s/182126/Preclinical-and-Clinical-Development-of-the-Cyclin
https://pubmed.ncbi.nlm.nih.gov/17949927/
https://pubmed.ncbi.nlm.nih.gov/17949927/
https://pubmed.ncbi.nlm.nih.gov/11431468/
https://pubmed.ncbi.nlm.nih.gov/11431468/
https://www.researchgate.net/publication/12235215_Flavopiridol_the_first_cyclin-dependent_kinase_inhibitor_to_enter_the_clinic_Current_status
https://www.tandfonline.com/doi/full/10.1080/21541264.2018.1542254
https://www.benchchem.com/product/b12364098#levinoid-c-as-a-potential-enzyme-inhibitor
https://www.benchchem.com/product/b12364098#levinoid-c-as-a-potential-enzyme-inhibitor
https://www.benchchem.com/product/b12364098#levinoid-c-as-a-potential-enzyme-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12364098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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